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molecular formula C18H23N5O2 B8533496 9-Butyl-8-(2,5-dimethoxy-benzyl)-9H-purin-6-ylamine

9-Butyl-8-(2,5-dimethoxy-benzyl)-9H-purin-6-ylamine

Cat. No. B8533496
M. Wt: 341.4 g/mol
InChI Key: PPFZLLAIQRZNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241890B2

Procedure details

To a solution of 6-chloro-8-(2,5-dimethoxybenzyl)-N9-butyl purine (1 mmol) in dioxane was added 28% NH4OH (50 mmol) and the mixture was then heated at 100 C in a seal tube for 48 h. Solvent was removed by azeotrope distillation with toluene. Purification on a silica gel column (see above) gave pure 8-(2,5-dimethoxybenzyl)-9-butyl adenine, 1.1. Rf=0.35 in 5% MeOH in EtOHAc. 1H NMR (DMSO-d6) δ 8.08 (s, 1H), 7.04 (br s, 2H), 6.94 (d, 1H), 6.80 (dd, 1H), 6.66 (d, 1H), 4.14 (s, 2H), 4.04 (t, 2H), 3.72 (s, 3H), 3.63 (s, 3H), 1.52 (m, 2H), 1.22 (m, 2H), 0.82 (t, 3H).
Name
6-chloro-8-(2,5-dimethoxybenzyl)-N9-butyl purine
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([CH2:15][C:16]1[CH:21]=[C:20]([O:22][CH3:23])[CH:19]=[CH:18][C:17]=1[O:24][CH3:25])[N:6]2[CH2:11][CH2:12][CH2:13][CH3:14].[NH4+:26].[OH-]>O1CCOCC1>[CH3:25][O:24][C:17]1[CH:18]=[CH:19][C:20]([O:22][CH3:23])=[CH:21][C:16]=1[CH2:15][C:5]1[N:6]([CH2:11][CH2:12][CH2:13][CH3:14])[C:7]2[C:3]([N:4]=1)=[C:2]([NH2:26])[N:10]=[CH:9][N:8]=2 |f:1.2|

Inputs

Step One
Name
6-chloro-8-(2,5-dimethoxybenzyl)-N9-butyl purine
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C2N=C(N(C2=NC=N1)CCCC)CC1=C(C=CC(=C1)OC)OC
Name
Quantity
50 mmol
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated at 100 C in a seal tube for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Solvent was removed by azeotrope distillation with toluene
CUSTOM
Type
CUSTOM
Details
Purification on a silica gel column (see above)

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CC=2N(C3=NC=NC(=C3N2)N)CCCC)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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